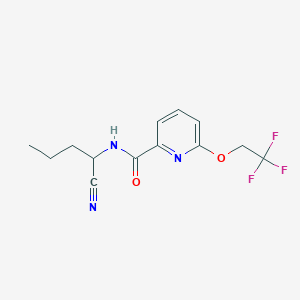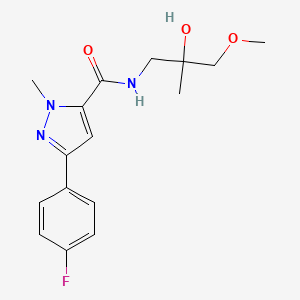
3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H20FN3O3 and its molecular weight is 321.352. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including compounds structurally similar to 3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide, have been extensively studied for their synthesis and chemical properties. The synthesis of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored to understand their structural characteristics and potential as therapeutic agents. For instance, Hassan et al. (2014) synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives to study their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the significance of structural modification in enhancing biological activity Hassan, T. Hafez, & S. A. Osman, 2014.
Cytotoxic Activity
The exploration of pyrazole derivatives extends into their cytotoxic properties against various cancer cell lines. Research by Hassan et al. (2015) on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases revealed their in vitro cytotoxic activity against colon, lung, breast, and liver cancer cell lines, providing insights into the structure-activity relationship of these compounds. Such studies underscore the potential of pyrazole derivatives in cancer therapy through targeted molecular design Hassan, T. Hafez, S. A. Osman, & M. M. Ali, 2015.
Molecular Docking and Drug Discovery
The synthesis and biological evaluation of pyrazole derivatives also involve computational approaches to understand their interaction with biological targets. Thangarasu et al. (2019) conducted molecular docking studies on novel pyrazole derivatives to investigate their anti-inflammatory and anti-cancer properties, showcasing the application of computational biology in accelerating drug discovery processes P. Thangarasu, A. Manikandan, & S. Thamaraiselvi, 2019.
Fluorinated Compounds and Imaging
Fluorinated pyrazole derivatives, such as those structurally related to the compound , have found applications in medical imaging, particularly in the development of radiotracers for positron emission tomography (PET). Katoch-Rouse et al. (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors in the brain, highlighting the intersection of organic synthesis and neuroimaging research †. R. Katoch-Rouse & A. Horti, 2003.
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-16(22,10-23-3)9-18-15(21)14-8-13(19-20(14)2)11-4-6-12(17)7-5-11/h4-8,22H,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZODZWYPASCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

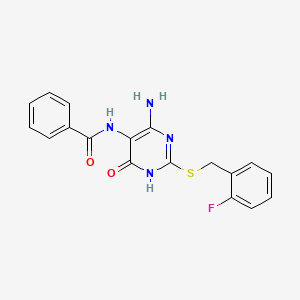
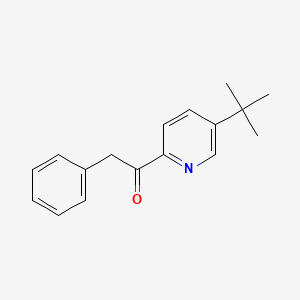
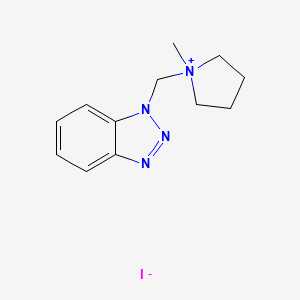
![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2687292.png)
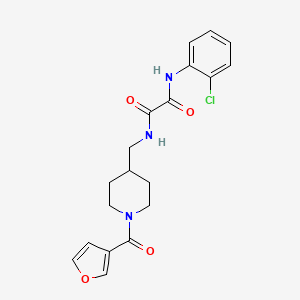
![ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2687297.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide](/img/structure/B2687298.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)
![1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2687302.png)


![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)

